2-(4-(メチルチオ)フェニル)-N-(5-(3,4,5-トリメトキシフェニル)-1,3,4-オキサジアゾール-2-イル)アセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

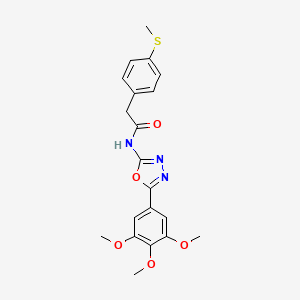

2-(4-(methylthio)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound featuring a rich assembly of functional groups that afford it unique reactivity and potential for various applications. The presence of an oxadiazole ring, methoxy substituents, and an acetamide linkage, in conjunction with a methylthio phenyl group, provides a multifaceted platform for interactions in chemical, biological, and medicinal contexts.

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(methylthio)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide generally involves a multi-step process This may start with the formation of the 1,3,4-oxadiazole core, typically through the cyclization of appropriate hydrazides or amidoximes under dehydrating conditions

Industrial Production Methods

Industrial-scale production might leverage continuous flow chemistry to enhance reaction efficiencies and scalability. This could include optimizing reaction conditions such as temperature, solvent choice, and catalyst usage, to ensure high yields and purity of the compound. Industrial methods also focus on the sustainability of the process, minimizing waste, and utilizing green chemistry principles whenever possible.

Types of Reactions It Undergoes

The compound can undergo a variety of reactions, including:

Oxidation: : Conversion of the methylthio group to a sulfone or sulfoxide.

Reduction: : Reductive cleavage of the oxadiazole ring.

Substitution: : Electrophilic aromatic substitution on the phenyl rings, particularly targeting the methoxy groups.

Common Reagents and Conditions Used

For oxidation reactions, reagents such as hydrogen peroxide or potassium permanganate may be employed. Reduction often utilizes agents like lithium aluminium hydride or palladium on carbon (Pd/C) under hydrogen gas. Electrophilic aromatic substitution typically involves reagents like bromine, nitric acid, or Friedel-Crafts acylation agents.

Major Products Formed from These Reactions

Oxidation may produce compounds like 2-(4-(methylsulfonyl)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide. Reduction could result in 2-(4-(methylthio)phenyl)-N-(3,4,5-trimethoxybenzyl)acetamide. Substitution reactions might yield derivatives such as 2-(4-(methylthio)phenyl)-N-(5-(3,4,5-trimethoxy-2-bromophenyl)-1,3,4-oxadiazol-2-yl)acetamide.

Chemistry

In chemistry, the compound serves as a versatile building block for designing novel materials and ligands, given its rich functionalization.

Biology and Medicine

In biological studies, its derivates might exhibit bioactivity, making it a candidate for pharmaceutical research. Its structural motifs could interact with specific enzymes or receptors, potentially leading to developments in drug discovery, particularly in the realms of antimicrobial or anticancer therapies.

Industry

Industrially, the compound may find applications in the development of new materials with specific electronic, optical, or catalytic properties. Its multifaceted structure allows for fine-tuning of these properties to meet desired specifications.

科学的研究の応用

- MTT (3-(4,5-ジメチルチアゾール-2-イル)-2,5-ジフェニルテトラゾリウムブロミド)は、細胞生存率を評価するために一般的に使用されます。活発に呼吸している細胞は、水溶性のMTTを不溶性の紫色のホルマザンに変換します。 ホルマザンはその後可溶化することができ、その濃度は光学密度によって決定されます .

- 化合物の構造は、潜在的な抗酸化特性を示唆しています。 研究者は、類似の分子(2-フェニル-4,4,5,5-テトラメチルイミダゾリン-1-オキシル 3-オキシドなど)を使用して、抗酸化活性を研究してきました .

細胞生存率評価

抗酸化活性研究

抗菌剤と抗炎症剤

作用機序

The compound’s mechanism of action in biological systems typically involves its ability to bind to specific molecular targets such as enzymes or receptors. The interaction might inhibit or activate pathways critical for cellular functions. The presence of the oxadiazole ring, for example, could disrupt nucleic acid functions, while the trimethoxyphenyl moiety might enhance membrane permeability or binding affinity to certain proteins.

類似化合物との比較

When compared to compounds like 2-(4-chlorophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide or 2-(4-methylphenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide, 2-(4-(methylthio)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide stands out due to the presence of the methylthio group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological systems, making it a valuable compound for specialized applications.

Similar Compounds

2-(4-chlorophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

2-(4-methylphenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

2-(4-nitrophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Each of these compounds shares a common core with variations in substituent groups that modulate their chemical and biological properties. The choice of compound in research or industrial applications depends on the specific requirements of the project.

In a nutshell, 2-(4-(methylthio)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex and multifaceted compound with a range of intriguing properties and applications

生物活性

The compound 2-(4-(methylthio)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS Number: 942007-63-8) is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

This compound features a complex structure that includes:

- A methylthio group attached to a phenyl ring.

- An oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl moiety.

- An acetamide functional group.

The molecular formula is C19H22N2O4S with a molecular weight of approximately 415.5 g/mol .

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds often exhibit significant antimicrobial properties. For instance:

- A study demonstrated that similar oxadiazole derivatives showed minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL against various bacterial strains, including Klebsiella pneumoniae and Escherichia coli .

- The presence of the methylthio and methoxy groups is believed to enhance the lipophilicity and cellular uptake of the compound, potentially increasing its antimicrobial efficacy.

Anticancer Activity

The anticancer potential of compounds containing oxadiazole rings has been widely documented:

- In vitro studies have shown that related compounds can inhibit the proliferation of breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) with IC50 values ranging from 1.27 to 1.50 μM .

- Mechanistic studies suggest that these compounds induce apoptosis in cancer cells through pathways involving the inhibition of key signaling proteins such as AKT and mTOR .

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives are also noteworthy:

- Compounds similar to 2-(4-(methylthio)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide have been reported to exhibit significant inhibition of pro-inflammatory cytokines in cell-based assays .

Study 1: Anticancer Activity

In a recent study focusing on oxadiazole derivatives:

- Compounds were tested against human breast cancer cells.

- The most active derivatives showed significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various oxadiazole derivatives:

- The study found that certain derivatives exhibited potent activity against fungal strains at concentrations lower than commercial antifungal agents .

The biological activity of this compound is hypothesized to arise from its ability to interact with specific biological targets:

- The oxadiazole ring is known for its role in modulating enzyme activity and receptor binding.

- The methylthio and methoxy substituents may facilitate better interaction with lipid membranes or specific enzyme active sites.

特性

IUPAC Name |

2-(4-methylsulfanylphenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S/c1-25-15-10-13(11-16(26-2)18(15)27-3)19-22-23-20(28-19)21-17(24)9-12-5-7-14(29-4)8-6-12/h5-8,10-11H,9H2,1-4H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRMONXFDIPORR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。